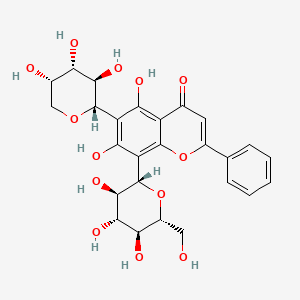

Chrysin 6-C-arabinoside 8-C-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chrysin 6-C-arabinoside 8-C-glucoside is a natural flavonoid compound found in various plants, particularly in the roots of Chinese skullcap (Scutellaria baicalensis). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is a colorless crystalline powder with low solubility in water .

Vorbereitungsmethoden

Natural Extraction: : Chrysin 6-C-arabinoside 8-C-glucoside can be extracted from plant sources such as Scutellaria baicalensis. The extraction process involves isolating and purifying the compound from the plant material using solvents and chromatographic techniques .

Chemical Synthesis: : The synthetic route for this compound involves multiple steps of organic synthesis. Starting from chrysin, the synthesis includes glycosylation reactions to attach arabinose and glucose moieties at specific positions on the chrysin molecule . The reaction conditions typically involve the use of catalysts and protecting groups to ensure selective glycosylation.

Industrial Production:

Analyse Chemischer Reaktionen

Oxidation: : Chrysin 6-C-arabinoside 8-C-glucoside can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: : Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride are typically used in these reactions .

Substitution: : The compound can undergo substitution reactions where functional groups on the chrysin core are replaced with other groups. These reactions often require specific catalysts and reaction conditions to achieve the desired substitution .

Common Reagents and Conditions: : The major reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., acids or bases). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chrysin derivatives .

Wissenschaftliche Forschungsanwendungen

Chrysin 6-C-arabinoside 8-C-glucoside has several scientific research applications:

Chemistry: : It is used as a model compound in studies of flavonoid chemistry and glycosylation reactions .

Biology: : The compound is studied for its biological activities, including its antioxidant, anti-inflammatory, and antimicrobial properties . It is also investigated for its potential to modulate immune function and prevent cardiovascular diseases .

Medicine: : this compound is explored for its therapeutic potential in treating conditions such as type 2 diabetes, due to its ability to inhibit α-glucosidase . It is also researched for its anti-cancer properties and its role in preventing tumor growth .

Industry: : The compound is used in the development of dietary supplements and functional foods due to its health-promoting properties .

Wirkmechanismus

Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects through several mechanisms:

α-Glucosidase Inhibition: : The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels, making it useful in the treatment of type 2 diabetes .

Antioxidant Activity: : this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage .

Anti-inflammatory Effects: : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and enzymes .

Molecular Targets and Pathways: : The primary molecular targets include α-glucosidase, reactive oxygen species, and inflammatory mediators. The pathways involved include the inhibition of carbohydrate digestion, reduction of oxidative stress, and modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its dual glycosylation at the 6-C and 8-C positions. Similar compounds include:

Chrysin 6-C-glucoside: A glycosylated derivative of chrysin with a single glucose moiety at the 6-C position.

Chrysin 8-C-glucoside: A glycosylated derivative of chrysin with a single glucose moiety at the 8-C position.

Luteolin-6-C-glucoside: A flavonoid similar to chrysin but with a luteolin core and a glucose moiety at the 6-C position.

Orientin: A flavonoid with a luteolin core and a glucose moiety at the 8-C position.

These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.

Biologische Aktivität

Chrysin 6-C-arabinoside 8-C-glucoside is a flavonoid glycoside with notable biological activities, particularly in the realms of cancer treatment, diabetes management, and neuroprotection. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its dual glycosylation, which enhances its solubility and bioavailability compared to other flavonoids. Its chemical formula can be represented as:

The compound primarily targets α-glucosidase , acting as an inhibitor and thereby affecting carbohydrate digestion and absorption pathways. This inhibition leads to reduced glucose absorption, making it beneficial for managing postprandial hyperglycemia in type 2 diabetes patients .

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, studies have shown:

- Inhibition Rates : The compound demonstrated IC50 values of 25.38 µg/mL against MDA-MB 231 (breast cancer) and 47.90 µg/mL against SW620 (colon cancer) cell lines .

- Mechanism : It induces apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, enhancing the sensitivity of resistant cancer cells to chemotherapeutic agents .

Anti-inflammatory and Antioxidant Effects

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This action is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Table 1: Cytokine Inhibition by this compound

| Cytokine | Effect | Mechanism |

|---|---|---|

| IL-1β | Decreased | Inhibition of NF-kB pathway |

| IL-6 | Decreased | Suppression of JAK/STAT signaling |

| TNF-α | Decreased | Modulation of MAPK pathway |

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects by inhibiting the release of calcitonin gene-related peptide (CGRP) and the activation of transient receptor potential vanilloid 1 (TRPV1) channels. This inhibition could potentially alleviate migraine symptoms and reduce neurogenic inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Solubility : Low solubility may affect its absorption and bioavailability.

- Stability : The compound is stable under laboratory conditions, which is advantageous for therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Diabetes Management : A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels post-treatment compared to control groups.

- Cancer Therapy : In vitro studies demonstrated that co-treatment with Chrysin 6-C-arabinoside enhanced the efficacy of doxorubicin in resistant breast cancer cell lines.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNHGSHLAHPCG-VYUBKLCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.